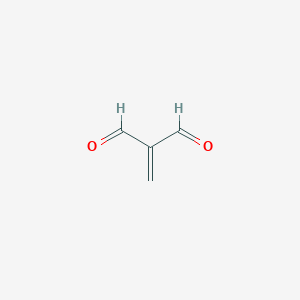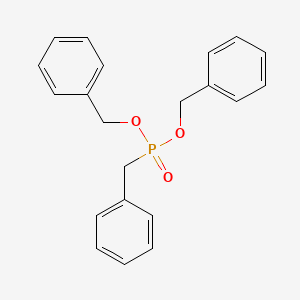
N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a methoxymethyl group attached to the nitrogen atom, making it distinct from other quaternary ammonium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with methoxymethyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+methoxymethyl chloride→N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The industrial production also includes purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-diethyl-N-(hydroxymethyl)ethanaminium chloride.
Applications De Recherche Scientifique
N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride involves its interaction with cell membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Similar Compounds:
- N,N-Diethylethanaminium chloride
- N,N-Dimethyl-N-(methoxymethyl)ethanaminium chloride
- N,N-Diethyl-N-(ethoxymethyl)ethanaminium chloride
Comparison: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. Compared to N,N-Diethylethanaminium chloride, it has enhanced solubility in organic solvents and different reactivity patterns. The methoxymethyl group also influences its interaction with biological membranes, making it more effective in certain applications.
Propriétés
| 80113-90-2 | |
Formule moléculaire |
C8H20ClNO |
Poids moléculaire |
181.70 g/mol |
Nom IUPAC |
triethyl(methoxymethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO.ClH/c1-5-9(6-2,7-3)8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XCJRGWNTOUYKAU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)COC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/no-structure.png)



![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
